molecular formula C17H16N4O4 B2463298 methyl 4-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate CAS No. 2034271-31-1

methyl 4-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate

Cat. No.: B2463298
CAS No.: 2034271-31-1
M. Wt: 340.339
InChI Key: NVCUIRMIWMZNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, known for its complex structure, merges elements of heterocyclic chemistry and carbamate functionality. Its formation involves the integration of a methylated pyrrole, an oxadiazole ring, and a benzoate ester, providing a rich playground for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis typically begins with the preparation of 1-methyl-1H-pyrrole, which is then coupled with a 1,2,4-oxadiazole derivative. The next step involves the nucleophilic addition of a benzoate ester to form the carbamoyl linkage.

Industrial Production Methods: : Industrial methods might involve the use of high-throughput reactors to optimize the yield and purity of the compound, employing catalysts to streamline the synthesis under mild conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative transformations at the pyrrole or oxadiazole rings.

  • Reduction: : Reduction can alter the ester or carbamate functionalities.

  • Substitution: : The benzoate ring is susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Peracids or hydrogen peroxide under acidic conditions.

  • Reduction: : Metal hydrides like lithium aluminum hydride.

  • Substitution: : Halogenated agents, nucleophiles like amines or thiols.

Major Products Formed

  • Oxidation: : Hydroxylated derivatives.

  • Reduction: : Alcohols or amines.

  • Substitution: : Substituted benzoate derivatives.

Scientific Research Applications

Chemistry: : The compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in heterocyclic chemistry.

Biology and Medicine: : Its structure suggests potential biological activity, making it a candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.

Industry: : Could be used in the creation of new polymers or materials due to its stability and reactive functional groups.

Mechanism of Action

The compound’s effects hinge on its ability to interact with biological molecules, possibly through the oxadiazole ring or the carbamate functionality, which could inhibit enzymes or modulate receptor activity.

Molecular Targets and Pathways: : Targets may include serine proteases, given the carbamate’s potential as a mimic for peptide bonds, and pathways involving pyrrole and oxadiazole interactions.

Comparison with Similar Compounds

Similar compounds might include other carbamoyl benzoates and pyrrole-oxadiazole hybrids. What makes methyl 4-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate unique is the specific positioning and combination of its functional groups, which confer distinct reactivity and biological activity.

Similar Compounds

  • Ethyl 4-(((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate

  • Propyl 4-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate

That’s a wrap! Let’s geek out on this chemistry marvel. Which part intrigued you the most?

Properties

IUPAC Name

methyl 4-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-21-9-3-4-13(21)15-19-14(25-20-15)10-18-16(22)11-5-7-12(8-6-11)17(23)24-2/h3-9H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCUIRMIWMZNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.